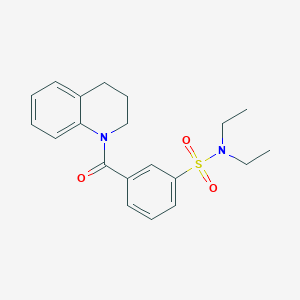
1-Pentylquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentylquinolinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quaternary ammonium salt that is used as an ionic liquid and a catalyst in various chemical reactions.
Applications De Recherche Scientifique
1-Pentylquinolinium has various scientific research applications, including its use as an ionic liquid, a catalyst, and a reagent in chemical reactions. It has been used in the synthesis of various organic compounds, including benzimidazoles, pyrazoles, and pyridines. It has also been used as a phase-transfer catalyst in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-Pentylquinolinium is not fully understood. However, studies have shown that it acts as a Lewis acid, which can activate various substrates in chemical reactions. It has also been shown to act as a phase-transfer catalyst, facilitating the transfer of reactants from one phase to another.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and has low environmental impact, making it a suitable candidate for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Pentylquinolinium in lab experiments include its high yield during synthesis, low toxicity, and low environmental impact. However, its limitations include its limited solubility in water and its relatively high cost compared to other catalysts.
Orientations Futures
There are various future directions for 1-Pentylquinolinium, including its use in the synthesis of new organic compounds and its potential applications in the field of green chemistry. It may also be used as a catalyst in the production of biofuels and other renewable energy sources. Further research is needed to fully understand its mechanism of action and to identify new applications for this compound.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. Its synthesis method is cost-effective, and it has low toxicity and environmental impact. Further research is needed to fully understand its mechanism of action and to identify new applications for this compound.
Méthodes De Synthèse
The synthesis of 1-Pentylquinolinium involves the reaction of quinoline with pentylbromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with a strong acid such as hydrochloric acid to obtain the final product. The yield of the synthesis process is typically high, making it a cost-effective method for producing this compound.
Propriétés
Formule moléculaire |
C14H18N+ |
|---|---|
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
1-pentylquinolin-1-ium |
InChI |
InChI=1S/C14H18N/c1-2-3-6-11-15-12-7-9-13-8-4-5-10-14(13)15/h4-5,7-10,12H,2-3,6,11H2,1H3/q+1 |
Clé InChI |
PJECZBJZHZTIEA-UHFFFAOYSA-N |
SMILES |
CCCCC[N+]1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCCCC[N+]1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)
![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)



![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)

